molecular formula C12H14ClF4N B1459522 4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride CAS No. 1803599-83-8

4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride

Cat. No.: B1459522
CAS No.: 1803599-83-8
M. Wt: 283.69 g/mol
InChI Key: SSGNAITWLCJBQR-UHFFFAOYSA-N
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Description

4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride is a chemical compound with the linear formula C12H13O1N1F4 . It is a derivative of 4-[4-Fluoro-3-(trifluoromethyl)phenoxy]piperidine . It is a solid form .


Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in the context of developing new analgesics . The compounds were synthesized and characterized by physical and spectral methods .


Physical and Chemical Properties Analysis

This compound is a solid form . More specific physical and chemical properties are not directly available.

Biochemical Analysis

Biochemical Properties

4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with opioid receptors, particularly the μ-opioid receptor, which is involved in pain modulation . The nature of these interactions often involves binding to the receptor sites, leading to either inhibition or activation of the receptor’s function. Additionally, this compound can interact with other biomolecules, such as neurotransmitters, affecting their release and uptake in neural pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes related to pain and inflammation, thereby altering the cellular response to these stimuli . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, this compound has been shown to inhibit certain enzymes involved in pain signaling pathways, leading to reduced pain perception . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability under controlled conditions, but it can degrade when exposed to certain environmental factors such as light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of pain and inflammation . These effects are often dose-dependent and can vary based on the duration of exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been shown to provide analgesic effects without significant adverse reactions . At higher doses, it can lead to toxic effects, including respiratory depression and other systemic toxicities . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is both effective and safe .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . These interactions can affect the levels of various metabolites and influence metabolic flux. Additionally, the presence of fluorine and trifluoromethyl groups can impact the compound’s metabolic stability and resistance to enzymatic degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in certain tissues. The distribution pattern is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in cellular compartments such as the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations, thereby influencing its biochemical activity .

Properties

IUPAC Name

4-fluoro-4-[3-(trifluoromethyl)phenyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4N.ClH/c13-11(4-6-17-7-5-11)9-2-1-3-10(8-9)12(14,15)16;/h1-3,8,17H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGNAITWLCJBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803599-83-8
Record name 4-fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride
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